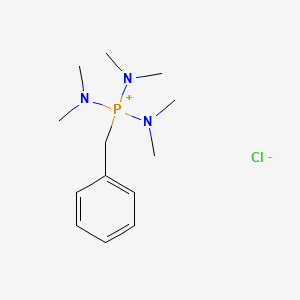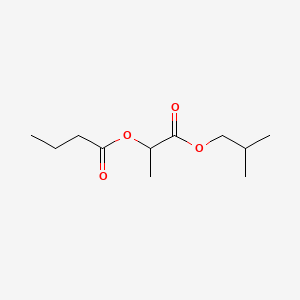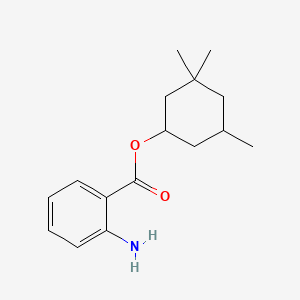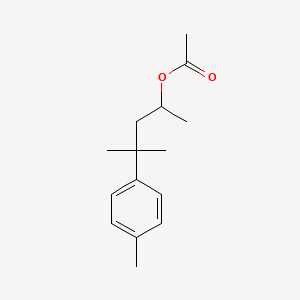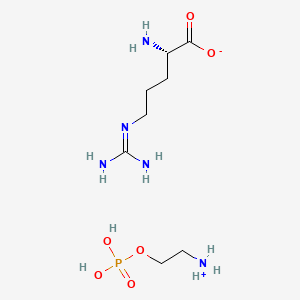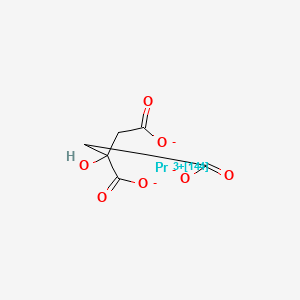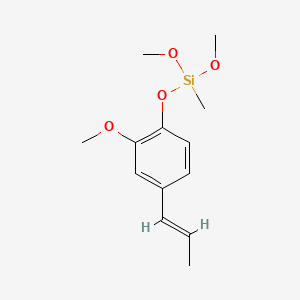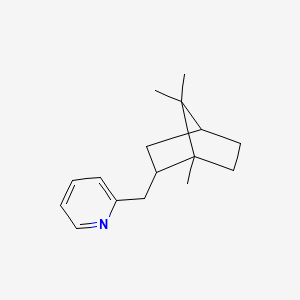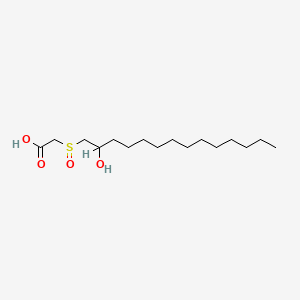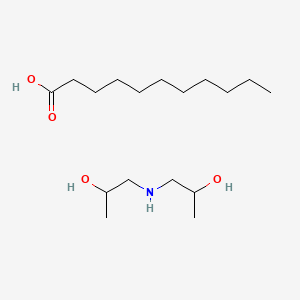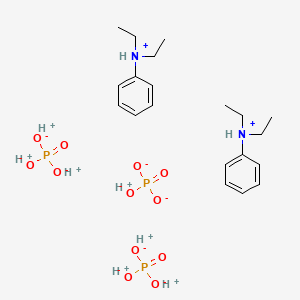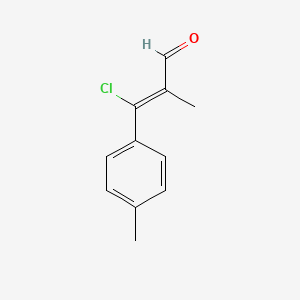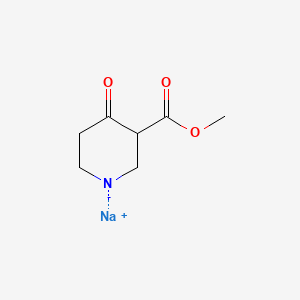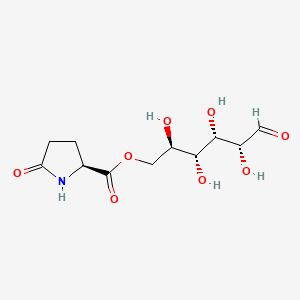
5-Oxo-L-proline, 6-ester with D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-proline, 6-ester with D-glucose: is a compound that combines the properties of 5-oxo-L-proline and D-glucose. This compound is known for its unique structure, which includes a five-membered ring and multiple functional groups such as ester, amide, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, 6-ester with D-glucose typically involves the esterification of 5-oxo-L-proline with D-glucose. This reaction can be carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide . The reaction is usually performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 5-oxo-L-proline.
Substitution: Nucleophilic substitution reactions can take place at the ester and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted esters or amides .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-oxo-L-proline, 6-ester with D-glucose is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is particularly interesting for its potential to modulate enzyme activity and influence cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-oxo-L-proline, 6-ester with D-glucose involves its interaction with specific molecular targets and pathways. The ester and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- DL-Proline, 5-oxo-
- L-Pyroglutamic acid
- DL-5-Oxoproline
Comparison: 5-Oxo-L-proline, 6-ester with D-glucose is unique due to its ester linkage with D-glucose, which imparts additional functional properties compared to its analogs. While similar compounds like DL-Proline, 5-oxo- and L-Pyroglutamic acid share the 5-oxo-L-proline core, the esterification with D-glucose enhances its solubility and potential for forming stable complexes .
Propriétés
Numéro CAS |
93804-89-8 |
|---|---|
Formule moléculaire |
C11H17NO8 |
Poids moléculaire |
291.25 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c13-3-6(14)9(17)10(18)7(15)4-20-11(19)5-1-2-8(16)12-5/h3,5-7,9-10,14-15,17-18H,1-2,4H2,(H,12,16)/t5-,6-,7+,9+,10+/m0/s1 |
Clé InChI |
KXLRNESYBKIQEK-ZSAGQLGGSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)OCC(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


